REACTION_SMILES
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[Cl:19][CH2:20][CH2:21][Cl:22].[Cl:1][C:2](=[O:3])[C:4]([Cl:5])=[O:6].[N+:7](=[O:8])([O-:9])[c:10]1[cH:11][cH:12][c:13]([C:14](=[O:15])[NH2:16])[cH:17][cH:18]1>>[C:2](=[O:3])=[N:16][C:14]([c:13]1[cH:12][cH:11][c:10]([N+:7](=[O:8])[O-:9])[cH:18][cH:17]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccc([N+](=O)[O-])cc1
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Name
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Type
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product
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Smiles
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O=C=NC(=O)c1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |